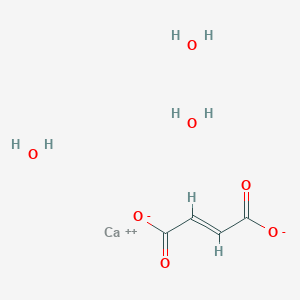![molecular formula C36H63NO21 B1264852 methyl 8-{[alpha-L-fucosyl-(1->2)-beta-D-galactosyl-(1->3)-[alpha-L-fucosyl-(1->4)]-N-acetyl-beta-D-glucosaminyl]oxy}nonanoate](/img/structure/B1264852.png)
methyl 8-{[alpha-L-fucosyl-(1->2)-beta-D-galactosyl-(1->3)-[alpha-L-fucosyl-(1->4)]-N-acetyl-beta-D-glucosaminyl]oxy}nonanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 8-{[alpha-L-fucosyl-(1->2)-beta-D-galactosyl-(1->3)-[alpha-L-fucosyl-(1->4)]-N-acetyl-beta-D-glucosaminyl]oxy}nonanoate is a glucosamine oligosaccharide.
Applications De Recherche Scientifique
Lectin Binding and Blood Group Analysis
- Lectin Binding : Shibata et al. (1982) isolated a lectin (GS IV) from Griffonia simplicifolia seeds that binds specifically to Lewis b-active fragments. This lectin showed specificity for oligosaccharides containing two alpha-L-fucosyl groups, a characteristic similar to the structure of the compound (Shibata, Goldstein, & Baker, 1982).
Synthesis and Structural Analysis
- Synthesis of Related Oligosaccharides : Watt et al. (2000) synthesized trisaccharides related to xyloglucan, which include structures similar to the methyl 8 compound, highlighting its relevance in understanding the synthesis of complex carbohydrates (Watt, Brasch, Larsen, Melton, & Simpson, 2000).
Enzymatic Activity and Substrate Specificity
- GDP-fucose: N-acetylglucosaminide Alpha(1----4)-L-fucosyltransferase Activity : Yazawa et al. (1990) studied a specific acceptor for the enzyme that transfers fucose in alpha(1----4) linkage, relevant for understanding the biochemical pathways involving the methyl 8 compound (Yazawa, Madiyalakan, Jain, Shimoda, & Matta, 1990).
Carbohydrate Structure in Proteins
- Carbohydrate Structure in Recombinant Human Proteins : Pfeiffer et al. (1989) characterized the carbohydrate structure of recombinant human proteins expressed in mouse cells, which included the study of fucosylated and galactosylated structures akin to methyl 8 compound (Pfeiffer, Schmidt, Strube, & Geyer, 1989).
Carbohydrates in Stem Cell Differentiation
- Probing Differentiated Human Embryonic Stem Cells : Wearne et al. (2006) employed lectins to probe carbohydrates in differentiated human embryonic stem cells, including the study of alpha-L-fucosyl and beta-D-galactosyl groups (Wearne, Winter, O'Shea, & Goldstein, 2006).
Glycoside Oxidation Studies
- Chromium Trioxide Oxidation : Banoub and Michon (1982) explored the chromium trioxide oxidation of glycosides, including those related to the methyl 8 compound, which is significant for understanding its chemical properties (Banoub & Michon, 1982).
Propriétés
Nom du produit |
methyl 8-{[alpha-L-fucosyl-(1->2)-beta-D-galactosyl-(1->3)-[alpha-L-fucosyl-(1->4)]-N-acetyl-beta-D-glucosaminyl]oxy}nonanoate |
|---|---|
Formule moléculaire |
C36H63NO21 |
Poids moléculaire |
845.9 g/mol |
Nom IUPAC |
methyl 9-[(2R,3R,4R,5S,6R)-3-acetamido-4-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-6-(hydroxymethyl)-5-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxynonanoate |
InChI |
InChI=1S/C36H63NO21/c1-15-22(42)25(45)28(48)34(52-15)56-30-19(14-39)55-33(51-12-10-8-6-5-7-9-11-20(41)50-4)21(37-17(3)40)31(30)57-36-32(27(47)24(44)18(13-38)54-36)58-35-29(49)26(46)23(43)16(2)53-35/h15-16,18-19,21-36,38-39,42-49H,5-14H2,1-4H3,(H,37,40)/t15-,16-,18+,19+,21+,22+,23+,24-,25+,26+,27-,28-,29-,30+,31+,32+,33+,34-,35-,36-/m0/s1 |
Clé InChI |
SPMVUZNAHMSIDA-VQIHNLMTSA-N |
SMILES isomérique |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O[C@H]4[C@H]([C@@H]([C@@H]([C@@H](O4)C)O)O)O)NC(=O)C)OCCCCCCCCC(=O)OC)CO)O)O)O |
SMILES canonique |
CC1C(C(C(C(O1)OC2C(OC(C(C2OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)C)O)O)O)NC(=O)C)OCCCCCCCCC(=O)OC)CO)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[1-(4-fluorophenyl)-5-isocyano-3H-isobenzofuran-1-yl]-N-methyl-1-propanamine](/img/structure/B1264769.png)

![[(3aR,4R,6Z,8S,10E,11aR)-8-hydroxy-6-(hydroxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 2-methylprop-2-enoate](/img/structure/B1264772.png)

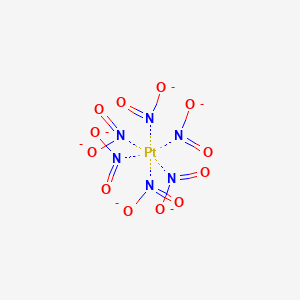
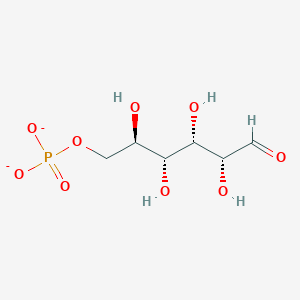
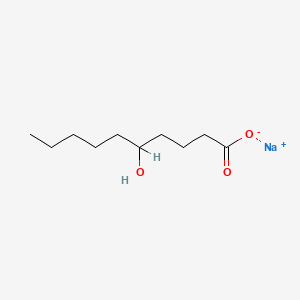
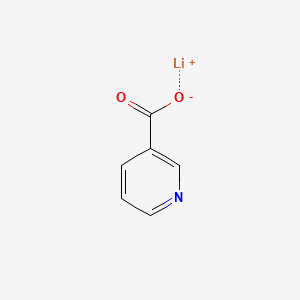



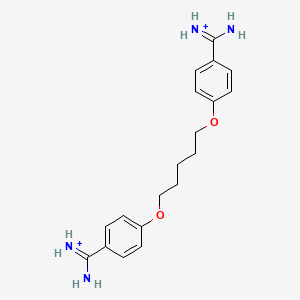
![(1R,4S,5E,8R,9R)-4-hydroxy-5-methyl-8-(prop-1-en-2-yl)-10-oxabicyclo[7.2.1]dodec-5-en-11-one](/img/structure/B1264789.png)
